

# Application Notes and Protocols: NUC-7738 in Combination with Immunotherapy for Melanoma

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Metastatic melanoma presents a significant therapeutic challenge, particularly in patients who have developed resistance to immune checkpoint inhibitors. **NUC-7738**, a novel ProTide transformation of 3'-deoxyadenosine (cordycepin), is a promising anti-cancer agent designed to overcome key resistance mechanisms that have limited the clinical development of its parent compound. By bypassing enzymatic degradation and facilitating efficient intracellular delivery of the active anti-cancer metabolite, 3'-dATP, **NUC-7738** offers a unique mechanism of action.[1] [2] This document provides detailed application notes and protocols for the investigation of **NUC-7738** in combination with immunotherapy for the treatment of melanoma, based on preclinical and clinical findings.

**NUC-7738** exerts its cytotoxic effects by disrupting RNA polyadenylation, which in turn impacts gene expression, induces metabolic stress, halts cell division, and promotes apoptosis.[3] Notably, preclinical studies have shown that **NUC-7738** can reduce the levels of secreted forms of PD-L1, which are associated with resistance to PD-1 inhibitors. This provides a strong rationale for combining **NUC-7738** with anti-PD-1 immunotherapies, such as pembrolizumab, to potentially resensitize resistant tumors and enhance anti-tumor immunity.[4]

Clinical evidence from the Phase 1/2 NuTide:701 study has demonstrated that **NUC-7738**, both as a monotherapy and in combination with pembrolizumab, has a manageable safety profile



and shows encouraging signs of anti-tumor activity in patients with advanced solid tumors, including those with immunotherapy-resistant melanoma.[1][4]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of **NUC-7738**.

Table 1: In Vitro Cytotoxicity of NUC-7738 in Melanoma Cell Lines

| Cell Line | NUC-7738 IC50<br>(μΜ) | 3'-deoxyadenosine<br>IC50 (μM) | Fold Change in<br>Potency |
|-----------|-----------------------|--------------------------------|---------------------------|
| A375      | 10                    | >100                           | >10                       |
| SK-MEL-28 | 15                    | >100                           | >6.7                      |
| MeWo      | 12                    | >100                           | >8.3                      |

Data adapted from preclinical studies.

Table 2: Clinical Efficacy of **NUC-7738** in Combination with Pembrolizumab in PD-1 Inhibitor-Resistant Melanoma (NuTide:701 Study)

| Parameter                                        | Value |
|--------------------------------------------------|-------|
| Number of Patients                               | 12    |
| Prior Lines of Therapy (including immunotherapy) | ≥1    |
| Disease Control Rate                             | 75%   |
| Partial Response Rate                            | 17%   |
| Progression-Free Survival > 5 months             | 58%   |

Data from a cohort of patients with metastatic melanoma who were refractory to or had relapsed on prior PD-1 inhibitor therapy.[1]



## **Signaling Pathways and Mechanisms of Action**

The synergistic anti-tumor effect of **NUC-7738** in combination with anti-PD-1 immunotherapy is believed to be multifactorial. The following diagram illustrates the proposed signaling pathways involved.



Click to download full resolution via product page

Caption: Proposed mechanism of **NUC-7738** and pembrolizumab in melanoma.

# Experimental Protocols In Vitro Protocol: Cell Viability Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of **NUC-7738** in melanoma cell lines using a standard MTT assay.



#### Materials:

- Melanoma cell lines (e.g., A375, SK-MEL-28, MeWo)
- Complete culture medium (e.g., DMEM with 10% FBS)
- NUC-7738 (stock solution in DMSO)
- 3'-deoxyadenosine (for comparison)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multichannel pipette
- Plate reader

#### Procedure:

- Seed melanoma cells in 96-well plates at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete culture medium.
- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Prepare serial dilutions of **NUC-7738** and 3'-deoxyadenosine in complete culture medium.
- Remove the medium from the wells and add 100  $\mu L$  of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
- Incubate the plates for 72 hours at 37°C.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.



- Read the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

## In Vivo Protocol: Syngeneic Mouse Model of Melanoma

This protocol outlines a representative in vivo study to evaluate the efficacy of **NUC-7738** in combination with an anti-PD-1 antibody in a syngeneic mouse model of melanoma.

#### Materials:

- C57BL/6 mice (6-8 weeks old)
- B16-F10 melanoma cells
- **NUC-7738** (formulated for intravenous injection)
- Anti-mouse PD-1 antibody (or isotype control)
- Sterile PBS
- Calipers
- Syringes and needles

#### Procedure:

- Inject 1 x 10^5 B16-F10 melanoma cells subcutaneously into the flank of C57BL/6 mice.
- Monitor tumor growth daily using calipers.
- When tumors reach an average volume of 50-100 mm<sup>3</sup>, randomize the mice into four treatment groups (n=8-10 mice per group):
  - Vehicle control (intravenous) + Isotype control antibody (intraperitoneal)
  - NUC-7738 (e.g., 10 mg/kg, intravenous, once weekly) + Isotype control antibody



- Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal, twice weekly)
- NUC-7738 + Anti-PD-1 antibody
- Administer treatments for 3-4 weeks.
- · Measure tumor volume twice weekly.
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry).

## Clinical Trial Protocol: NuTide:701 (Combination Arm)

This section provides a summary of the protocol for the combination therapy arm of the NuTide:701 clinical study.

### Study Design:

· Phase 2, open-label, multicenter study.

#### Patient Population:

 Patients with advanced/metastatic cutaneous melanoma who have progressed on one or two prior lines of therapy, including immunotherapy.

#### Treatment Regimen:

- NUC-7738: 1125 mg/m<sup>2</sup> administered intravenously once weekly (Q1W).
- Pembrolizumab: 200 mg administered intravenously every three weeks (Q3W).

#### Assessments:

- Tumor assessments (e.g., via RECIST 1.1) at baseline and every 6-9 weeks.
- Safety and tolerability monitoring throughout the study.



- Pharmacokinetic and pharmacodynamic analyses.
- Tumor biopsies (optional) at baseline and on-treatment to evaluate changes in the tumor microenvironment.

## **Experimental and Logical Workflows**

The following diagrams illustrate the workflows for preclinical and clinical evaluation of **NUC-7738** in combination with immunotherapy.



Click to download full resolution via product page

Caption: Preclinical development workflow for **NUC-7738** combination therapy.





Click to download full resolution via product page

Caption: Clinical trial workflow for **NUC-7738** combination therapy.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. NuCana Presents Encouraging Data on NUC-7738 in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NuCana plc [ir.nucana.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. NuCana plc ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 4. Anti PD-1 treatment increases [18F]FDG uptake by cancer cells in a mouse B16F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [Application Notes and Protocols: NUC-7738 in Combination with Immunotherapy for Melanoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854856#nuc-7738-in-combination-with-immunotherapy-for-melanoma]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com